molecular formula C7H5N3O B11922373 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B11922373
M. Wt: 147.13 g/mol
InChI Key: DYFTYQMQEVEDFD-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is an important intermediate in organic synthesis and has significant applications in medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde typically involves the cyclization of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine-5-carbaldehyde, which undergoes intramolecular cyclization in the presence of bases such as sodium methoxide . The reaction conditions often include refluxing in methanol for several hours to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of kinase inhibitors and other biologically active molecules .

Biology: In molecular biology, derivatives of this compound have been studied for their potential as enzyme inhibitors. They have shown activity against various kinases, making them valuable in the study of signal transduction pathways .

Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. They have been investigated for their ability to inhibit specific protein kinases involved in cancer progression .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its versatility in forming various derivatives makes it a valuable intermediate in drug discovery and development .

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde and its derivatives often involves the inhibition of specific enzymes, such as protein kinases. These compounds bind to the active site of the enzyme, blocking its activity and thereby interfering with the signaling pathways that promote cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

  • 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
  • 7H-Pyrrolo[2,3-d]pyrimidine-6-methanol
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Comparison: 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications. In contrast, 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and 7H-Pyrrolo[2,3-d]pyrimidine-6-methanol have carboxylic acid and alcohol functional groups, respectively, which influence their reactivity and applications . The presence of a chlorine atom in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine makes it more reactive towards nucleophilic substitution reactions .

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-4H,(H,8,9,10)

InChI Key

DYFTYQMQEVEDFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC=NC=C21)C=O

Origin of Product

United States

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